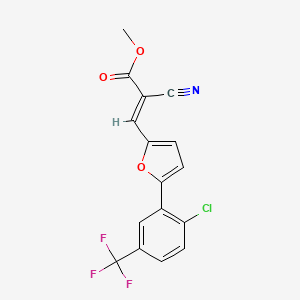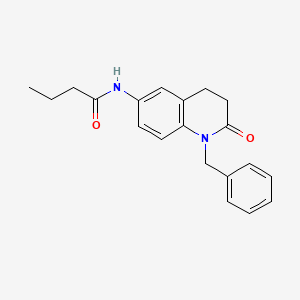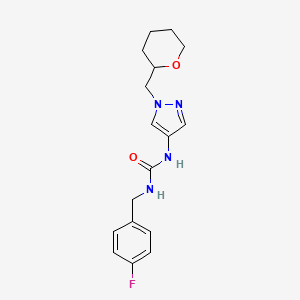
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate, also known as CTFC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Chemical Analysis and Environmental Applications
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate, due to its structural complexity, has not been directly identified in the provided studies. However, research on related furan compounds and cyanoacrylates reveals their significant utility in environmental monitoring and chemical analysis. For instance, Kubwabo et al. (2009) improved the derivatization technique for the gas chromatography-mass spectrometry determination of furan derivatives in drinking water, highlighting the relevance of furan compounds in assessing water quality and safety (Kubwabo et al., 2009).
Solar Cell Applications
In the field of renewable energy, furan derivatives have been engineered at a molecular level for organic sensitizer applications in solar cells. Kim et al. (2006) demonstrated how these compounds, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, offering a pathway to more efficient solar energy conversion (Kim et al., 2006).
Material Science and Engineering
In material science, the synthesis of furan-based compounds with specific configurations shows promise in creating materials with unique optical and anticancer properties. Irfan et al. (2021) synthesized intermediates that, depending on their configuration, displayed distinct fluorescence characteristics and selective anticancer activity, underscoring the potential of furan compounds in developing advanced materials with biomedical applications (Irfan et al., 2021).
Agriculture and Herbicide Development
Cyanoacrylate derivatives also find applications in agriculture, particularly in the development of new herbicides. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their efficacy as herbicidal inhibitors, offering a novel class of herbicides for agricultural use (Wang et al., 2004).
Antimicrobial Research
Furan derivatives have also been explored for their antimicrobial properties. Ramadan and El‐Helw (2018) utilized chromonyl-2(3H)-furanone for constructing N-heterocycles, which exhibited promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Propiedades
IUPAC Name |
methyl (E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO3/c1-23-15(22)9(8-21)6-11-3-5-14(24-11)12-7-10(16(18,19)20)2-4-13(12)17/h2-7H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFNSZJVGUGCMJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)
![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)
![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)


![2-({1-[2-(Trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2588290.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B2588299.png)